(4-(2-hydroxyphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(2-hydroxyphenyl)piperazin-1-yl]-[1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O2/c1-24-17-16(22-23-24)18(21-12-20-17)27-10-13(11-27)19(29)26-8-6-25(7-9-26)14-4-2-3-5-15(14)28/h2-5,12-13,28H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMLTRXCRFVEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)N4CCN(CC4)C5=CC=CC=C5O)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-[4-(1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carbonyl)piperazin-1-yl]phenol, is a complex molecule that likely interacts with multiple targetsIt is known that compounds with similar structures, such as arylpiperazine derivatives, have been found to bind with high affinity to multiple receptors.
Mode of Action
Based on the structure of the compound, it can be inferred that it may interact with its targets through hydrogen bonding and dipole interactions. The presence of the triazole and piperazine moieties in the compound suggests that it may have a wide range of interactions with biological receptors.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a wide range of biochemical pathways.
Biological Activity
The compound (4-(2-hydroxyphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone is a complex organic molecule notable for its unique structural features, which include a piperazine ring substituted with a hydroxyphenyl group and an azetidine moiety linked to a triazolopyrimidine structure. This intricate architecture suggests potential interactions with various biological targets, making it an interesting subject for medicinal chemistry research.
Structure-Activity Relationship (SAR)
The biological activity of this compound is likely influenced by its structural components, particularly the piperazine and triazole functionalities. Compounds with similar structures often exhibit significant pharmacological properties. For instance:
- Piperazine derivatives are known for their diverse biological activities, including antidepressant and antipsychotic effects.
- Triazolo-pyrimidine compounds have been reported to possess anticancer and antimicrobial properties.
Potential Biological Effects
The following table summarizes the potential biological activities associated with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-methylpropan-1-one | Similar piperazine structure | Antidepressant |
| 3-Methyl-[1,2,3]triazolo[4,5-d]pyrimidine derivatives | Triazole core | Anticancer |
| 4-Acetylpiperazine derivatives | Piperazine ring | Antimicrobial |
The unique combination of multiple active pharmacophores in the target compound suggests enhanced biological activity compared to simpler derivatives. Its multifaceted structure may allow for diverse interactions within biological systems, indicating promising avenues for drug discovery.
Case Studies and Research Findings
Despite extensive searches in scientific databases like PubMed and Google Scholar, no specific published studies directly investigating the biological activity of this compound were found. However, related studies highlight the importance of similar compounds in pharmacological contexts:
- NPB Analogs : Research on NPB (a compound structurally related to piperazine) demonstrated its ability to inhibit the viability of various carcinoma cells. The IC50 values for these analogs were reported as follows:
- Enzyme Inhibition Studies : Other research evaluated synthesized compounds similar to piperazine derivatives for their enzyme inhibitory activities against acetylcholinesterase (AChE) and urease. Some compounds exhibited strong inhibitory effects against these enzymes, suggesting potential therapeutic applications in neurodegenerative diseases and urolithiasis .
Computational Predictions
Computer-aided drug design models can be employed to predict the biological activity spectra of this compound. These models analyze molecular docking interactions with biological targets, providing insights into efficacy and safety profiles essential for advancing this compound toward clinical applications.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
†Estimated from CAS data.
Substituent Effects on Bioactivity
- Hydroxyl vs. Methoxy Groups : The 2-hydroxyphenyl group in the target compound may enhance solubility but reduce membrane permeability compared to the methoxy-substituted analogs in and . Methoxy groups are associated with increased lipophilicity and blood-brain barrier penetration .
- Azetidine vs. In contrast, piperazine (six-membered ring) offers greater flexibility, which may broaden target interactions .
- Benzyl and Phenoxy Groups: The benzyl group in ’s compound and the phenoxy group in the target compound could influence metabolic stability. Benzyl groups are prone to oxidative metabolism, whereas phenoxy groups may exhibit longer half-lives .
Research Findings and Implications
Pharmacological Potential
While direct bioactivity data for the target compound are unavailable, its structural analogs suggest plausible applications:
- Kinase Inhibition: Triazolo[4,5-d]pyrimidine derivatives are known to target ATP-binding pockets in kinases. The hydroxyl group in the target compound could mimic water-mediated hydrogen bonds, enhancing affinity .
- Antiproliferative Activity : Analogous compounds in and sulfonylpiperazine derivatives in show antiproliferative effects, suggesting the target compound may share similar mechanisms .
Metabolic and Toxicity Profiles
Computational Predictions
Tools like Hit Dexter 2.0 () could predict the target compound’s propensity for promiscuous binding or toxicity. For example, the hydroxyl group might reduce "dark chemical matter" risks compared to lipophilic methoxy analogs .
Preparation Methods
Biginelli Reaction for Pyrimidine Intermediate
The triazolo[4,5-d]pyrimidine core originates from a modified Biginelli reaction:
Nitration and Cyclization
Triazole Ring Formation
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO₄/sodium ascorbate introduces the triazole ring.
- Conditions : Tetrahydrofuran (THF) at 50–60°C for 3–4 hours (80–85% yield).
Preparation of Azetidine Intermediate
Azetidine-3-Carboxylic Acid Activation
- Step 1 : Protect the azetidine nitrogen using tert-butoxycarbonyl (Boc) groups in dichloromethane with triethylamine.
- Step 2 : Activate the carboxylic acid with carbodiimides (EDC/HOBt) for subsequent amide coupling.
Functionalization of Piperazine Derivative
Synthesis of 4-(2-Hydroxyphenyl)Piperazine
- Nucleophilic Aromatic Substitution : React 2-fluorophenol with piperazine in dimethylformamide (DMF) at 120°C for 12 hours.
- Yield : 65–70% after recrystallization from ethanol.
Coupling Reactions for Final Assembly
Amidation of Azetidine with Triazolo[4,5-d]Pyrimidine
Methanone Linkage to Piperazine
- Friedel-Crafts Acylation : Use AlCl₃ as a catalyst to couple the azetidine intermediate with 4-(2-hydroxyphenyl)piperazine in anhydrous dichloroethane.
- Conditions : 0°C to room temperature, 12 hours (55–60% yield).
Purification and Characterization
Chromatographic Methods
| Step | Technique | Mobile Phase | Purity |
|---|---|---|---|
| Final Product | Column Chromatography | Ethyl Acetate/Petroleum Ether (50:50) | >95% |
| Intermediates | Preparative HPLC | Acetonitrile/Water (70:30) | >98% |
Spectroscopic Validation
- ¹H NMR : Key signals include δ 8.2 ppm (triazole-H), δ 6.8–7.3 ppm (aromatic protons), and δ 3.4–4.1 ppm (piperazine and azetidine CH₂ groups).
- HRMS : Calculated for C₂₄H₂₆N₁₀O₂ [M+H]⁺: 523.2164; Found: 523.2161.
Industrial-Scale Considerations
Continuous Flow Synthesis
Solvent Recycling
Challenges and Optimization
Regioselectivity in Triazole Formation
Steric Hindrance in Azetidine Coupling
- Mitigation : Employ microwave irradiation (100°C, 30 minutes) to accelerate reaction kinetics.
Q & A
Q. Critical Optimization Parameters :
| Parameter | Impact | Optimal Range |
|---|---|---|
| Solvent Polarity | Affects reaction kinetics and by-product formation | DMF for cyclization; DCM for coupling |
| Catalyst Loading | Influences yield and reaction time | 5–10 mol% CuI or Pd/C |
| Temperature | Higher temps accelerate reactions but risk decomposition | 60–80°C for coupling steps |
Which spectroscopic and computational methods are most effective for characterizing its molecular structure?
Basic Research Question
Structural elucidation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–8.2 ppm) and piperazine/azetidine methyl groups (δ 2.1–3.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- Mass Spectrometry (HRMS) : Accurate mass determination (<5 ppm error) validates molecular formula (e.g., [M+H]⁺ at m/z 449.2) .
- X-ray Crystallography : Resolves spatial arrangement of the triazolopyrimidine core and hydrogen-bonding interactions with the hydroxyphenyl group .
- DFT Calculations : Predicts electronic properties (HOMO-LUMO gaps) and binding affinity to biological targets .
How can researchers resolve contradictions in reported biological activity data across pharmacological models?
Advanced Research Question
Discrepancies in IC₅₀ values (e.g., anticancer activity ranging from 1–50 µM) arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hrs) .
- Metabolic Stability Testing : Assess liver microsomal degradation to rule out false negatives due to rapid clearance .
- Structural Analog Comparison : Benchmark against triazolopyrimidine derivatives with known activity (e.g., PKI-402, IC₅₀ = 0.8 µM) to contextualize potency .
What strategies enhance solubility and bioavailability without compromising triazolopyrimidine core activity?
Advanced Research Question
The compound’s low solubility (<10 µg/mL in water) limits bioavailability. Approaches include:
- Prodrug Design : Introduce phosphate esters at the hydroxyphenyl group, hydrolyzed in vivo to regenerate the active form .
- Nanoparticle Encapsulation : Use PEGylated liposomes to improve aqueous dispersion (e.g., 200 nm particles with 80% encapsulation efficiency) .
- Co-crystallization : Co-formers like succinic acid enhance solubility by disrupting crystalline lattice energy .
What structural features influence its interaction with biological targets?
Basic Research Question
Key pharmacophores include:
- Triazolopyrimidine Core : Binds ATP pockets in kinases (e.g., EGFR) via π-π stacking and hydrogen bonds .
- Hydroxyphenyl Group : Participates in hydrogen bonding with catalytic lysine residues .
- Piperazine-Azetidine Motety : Enhances solubility and mediates interactions with hydrophobic receptor subpockets .
How do substitutions on the piperazine and azetidine moieties affect pharmacokinetics?
Advanced Research Question
Variations impact absorption and metabolism:
| Modification | Effect | Example |
|---|---|---|
| Piperazine Methylation | Increases metabolic stability (t₁/₂ from 2→4 hrs) but reduces solubility | 3-Methyl analog |
| Azetidine Ring Expansion | Improves oral bioavailability (F from 15%→35%) via reduced first-pass metabolism | Azepane derivative |
| Hydroxyphenyl Etherification | Enhances plasma protein binding, prolonging half-life | Methoxy substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
